![molecular formula C24H26N4O5S B2802510 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline CAS No. 1705510-65-1](/img/structure/B2802510.png)
2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a morpholine sulfonyl benzoyl group
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has been used in various pharmaceutical applications . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Quinoxaline derivatives have been found to affect a wide range of biochemical pathways, depending on the specific derivative and target
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Quinoxaline derivatives have been found to have a wide range of effects, depending on the specific derivative and target
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the morpholine sulfonyl benzoyl group through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
科学研究应用
Chemical Properties and Structure
The molecular formula of 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline is C25H28N4O5S, with a molecular weight of approximately 484.58 g/mol. The compound features a quinoxaline core, which is known for its biological activity, along with a morpholine sulfonamide substituent that enhances its pharmacological properties.
Antidiabetic Activity
Recent studies have highlighted the potential of morpholine and piperidine derivatives, including compounds similar to this compound, in the treatment of diabetes. For example, derivatives have shown significant α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients . Furthermore, compounds that act as positive allosteric modulators of GLP-1 receptors have been developed, showcasing the relevance of morpholine derivatives in diabetes management .
Anticancer Properties
Quinoxaline derivatives are widely recognized for their anticancer properties. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines. The incorporation of a morpholine sulfonamide group may improve solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antidiabetic Efficacy
In a study published in 2022, a series of morpholine derivatives were synthesized and tested for their antidiabetic effects. One particular derivative demonstrated promising results as a GLP-1 receptor modulator, leading to reduced food intake and improved glucose handling in both normal and diabetic models . This suggests that similar structural frameworks, like that of this compound, could yield effective antidiabetic agents.
Case Study 2: Anticancer Activity
A recent investigation into quinoxaline derivatives revealed that certain modifications could significantly enhance their cytotoxic effects against breast cancer cells. The study indicated that compounds with sulfonamide groups exhibited increased apoptosis in cancer cells compared to their parent compounds. This positions this compound as a potential lead compound for further anticancer studies .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples might include:
- 2-(4-morpholinyl)quinoxaline
- 1-(4-sulfonylbenzoyl)piperidine
- Quinoxaline-2-carboxylate derivatives
Uniqueness
What sets 2-({1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}oxy)quinoxaline apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
属性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-24(18-5-7-20(8-6-18)34(30,31)28-13-15-32-16-14-28)27-11-9-19(10-12-27)33-23-17-25-21-3-1-2-4-22(21)26-23/h1-8,17,19H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXSDAIYGXJCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。